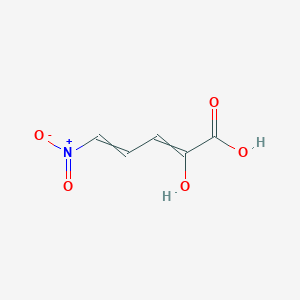
2-Hydroxy-5-nitropenta-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-nitropenta-2,4-dienoic acid is a chemical compound that has garnered interest due to its unique structure and reactivity It is a derivative of nitroaromatic compounds and is often studied in the context of microbial degradation of nitroaromatic pollutants
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-nitropenta-2,4-dienoic acid can be synthesized through the microbial degradation of nitroaromatic compounds such as 2,6-dinitrophenol. The process involves the use of specific bacterial strains like Alcaligenes eutrophus, which can utilize 2,6-dinitrophenol as a sole source of carbon, energy, and nitrogen. The degradation pathway includes the conversion of 2,6-dinitrophenol to this compound through a series of enzymatic reactions .
Industrial Production Methods
While the microbial degradation method is well-documented, industrial-scale production methods for this compound are not extensively covered in the literature. The focus remains on laboratory-scale synthesis using microbial processes due to the specificity and efficiency of the bacterial enzymes involved .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-nitropenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other nitroaromatic derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, with careful control of temperature and pH to ensure the desired transformations .
Major Products
The major products formed from the reactions of this compound include various nitroaromatic and aminoaromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxy-5-nitropenta-2,4-dienoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its role in the microbial degradation of nitroaromatic pollutants, providing insights into bioremediation processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: The compound’s reactivity makes it useful in the synthesis of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-hydroxy-5-nitropenta-2,4-dienoic acid involves its interaction with specific enzymes in microbial degradation pathways. The compound is initially formed through the enzymatic cleavage of nitroaromatic compounds. It then undergoes further enzymatic transformations, leading to the release of nitrite and the formation of other degradation products. The molecular targets include various dioxygenases and reductases that facilitate these reactions .
Comparison with Similar Compounds
2-Hydroxy-5-nitropenta-2,4-dienoic acid can be compared with other similar compounds such as:
2-Hydroxy-5-nitromuconic acid: Another intermediate in the microbial degradation of nitroaromatic compounds.
4-Nitropyrogallol: A related compound formed during the degradation of 2,6-dinitrophenol.
2,4-Dinitrophenol: A precursor in the synthesis of this compound
The uniqueness of this compound lies in its specific formation pathway and its role as an intermediate in the microbial degradation of nitroaromatic pollutants. This makes it a valuable compound for studying bioremediation and environmental chemistry.
Properties
CAS No. |
143794-95-0 |
|---|---|
Molecular Formula |
C5H5NO5 |
Molecular Weight |
159.10 g/mol |
IUPAC Name |
2-hydroxy-5-nitropenta-2,4-dienoic acid |
InChI |
InChI=1S/C5H5NO5/c7-4(5(8)9)2-1-3-6(10)11/h1-3,7H,(H,8,9) |
InChI Key |
AWIWLUIOYDCPBC-UHFFFAOYSA-N |
Canonical SMILES |
C(=C[N+](=O)[O-])C=C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















